

# efficacy of DS-1040 in patients with acute pulmonary embolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

# DS-1040 in Acute Pulmonary Embolism: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of DS-1040, a novel inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa), with established treatments for acute pulmonary embolism (PE). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of DS-1040's potential therapeutic role.

### **Executive Summary**

DS-1040, when added to standard anticoagulation therapy, has been evaluated in patients with acute pulmonary embolism. A key Phase 1b clinical trial demonstrated that DS-1040 was not associated with a significant increase in bleeding events compared to placebo. However, the addition of DS-1040 to enoxaparin did not lead to a statistically significant improvement in thrombus resolution or a reduction in right ventricular dilation when compared to enoxaparin alone.[1][2] This positions DS-1040 as a potentially safe but not yet proven to be more effective agent in the acute setting compared to standard anticoagulation. Further research is needed to determine if there is a specific patient subpopulation that may benefit from this novel mechanism of action.



### **Comparative Efficacy and Safety**

The following tables summarize the quantitative data from clinical trials of DS-1040 and other common treatments for acute pulmonary embolism.

**Table 1: Efficacy Outcomes** 

| Treatment Regimen                          | Trial/Study                                                       | Primary Efficacy<br>Outcome  | Result                                                                              |
|--------------------------------------------|-------------------------------------------------------------------|------------------------------|-------------------------------------------------------------------------------------|
| DS-1040 (20-80 mg) +<br>Enoxaparin         | Phase 1b<br>(NCT02923115)                                         | Change in Thrombus<br>Volume | No significant difference compared to placebo + enoxaparin.[1][2]                   |
| Change in RV/LV<br>Diameter Ratio          | No significant difference compared to placebo + enoxaparin.[1][2] |                              |                                                                                     |
| Rivaroxaban                                | EINSTEIN-PE                                                       | Recurrent VTE                | Non-inferior to<br>standard therapy<br>(enoxaparin + VKA)<br>(2.1% vs. 1.8%).[3][4] |
| Enoxaparin + Vitamin<br>K Antagonist (VKA) | EINSTEIN-PE                                                       | Recurrent VTE                | 1.8% incidence of recurrent VTE.[3][4]                                              |
| Alteplase +<br>Anticoagulation             | Meta-analysis                                                     | All-cause Mortality          | Reduced risk of death compared to anticoagulation alone (2.2% vs. 3.9%).            |
| Recurrent PE                               | Lowered risk of recurrent PE (1.2% vs. 3.0%).                     |                              |                                                                                     |

**Table 2: Safety Outcomes (Bleeding Events)** 



| Treatment Regimen                          | Trial/Study                                                         | Primary Safety<br>Outcome                             | Result                                                                   |
|--------------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------|
| DS-1040 (20-80 mg) +<br>Enoxaparin         | Phase 1b<br>(NCT02923115)                                           | Major or Clinically<br>Relevant Non-major<br>Bleeding | 4.6% (DS-1040) vs. 2.6% (placebo); not statistically significant. [1][2] |
| Major Bleeding                             | One event in the 80 mg DS-1040 group.[1]                            |                                                       |                                                                          |
| Rivaroxaban                                | EINSTEIN-PE                                                         | Major Bleeding                                        | Significantly lower rate than standard therapy (1.1% vs. 2.2%).[3][5]    |
| Enoxaparin + Vitamin<br>K Antagonist (VKA) | EINSTEIN-PE                                                         | Major Bleeding                                        | 2.2% incidence of major bleeding.[3][4]                                  |
| Alteplase +<br>Anticoagulation             | Meta-analysis                                                       | Major Bleeding                                        | Increased risk compared to anticoagulation alone (9.2% vs. 3.4%).        |
| Intracranial<br>Hemorrhage                 | Higher incidence compared to anticoagulation alone (1.5% vs. 0.2%). |                                                       |                                                                          |

# Experimental Protocols DS-1040 Phase 1b Trial (NCT02923115)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, ascending-dose study.[1][2]
- Patient Population: Patients with acute, intermediate-risk pulmonary embolism.[1][2]
- Intervention: Patients were randomized to receive a single intravenous infusion of DS-1040 (at doses of 20 mg, 40 mg, or 80 mg) or placebo, in addition to standard therapy with



enoxaparin (1 mg/kg twice daily).[1][2]

- Primary Endpoint: The number of patients with major or clinically relevant non-major bleeding.[1][2]
- Efficacy Assessment: The percentage change in thrombus volume and right-to-left ventricular (RV/LV) dimensions were assessed using quantitative computed tomography pulmonary angiography (CTPA) at baseline and after 12 to 72 hours.[1][2]

#### **EINSTEIN-PE Trial (Rivaroxaban)**

- Study Design: A randomized, open-label, event-driven, non-inferiority trial.[4][5]
- Patient Population: Patients with acute, symptomatic pulmonary embolism, with or without deep vein thrombosis.[5]
- Intervention: Patients were randomized to receive either rivaroxaban (15 mg twice daily for the first 3 weeks, followed by 20 mg once daily) or standard therapy consisting of enoxaparin followed by a vitamin K antagonist (warfarin or acenocoumarol).[4][5]
- Primary Efficacy Outcome: Symptomatic recurrent venous thromboembolism (VTE).[3][5]
- Primary Safety Outcome: The first major or clinically relevant non-major bleeding event.[5]

#### Standard Alteplase Administration for PE

- Dosage: The approved dose for massive PE is 100 mg administered by intravenous infusion over 2 hours.
- Indication: Typically reserved for patients with massive or high-risk PE who are hemodynamically unstable.
- Monitoring: Close monitoring for bleeding complications is crucial during and after administration.

## **Mechanism of Action and Signaling Pathway**



DS-1040 is a small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a role in downregulating fibrinolysis by removing C-terminal lysine residues from fibrin, which are important for the binding of plasminogen and tissue plasminogen activator (tPA), thereby slowing down clot degradation. By inhibiting TAFIa, DS-1040 is designed to enhance endogenous fibrinolysis.



Click to download full resolution via product page

Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel agent like DS-1040 for acute pulmonary embolism.





Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial in acute PE.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. vascularnews.com [vascularnews.com]
- 4. EINSTEIN-Pulmonary Embolism (PE) Study American College of Cardiology [acc.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- To cite this document: BenchChem. [efficacy of DS-1040 in patients with acute pulmonary embolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#efficacy-of-ds-1040-in-patients-with-acutepulmonary-embolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com